1,1-Dimethyl-3,3-diphenyl-1,3-disiletane
CAS No.: 57671-38-2
Cat. No.: VC19574994
Molecular Formula: C16H20Si2
Molecular Weight: 268.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57671-38-2 |
|---|---|
| Molecular Formula | C16H20Si2 |
| Molecular Weight | 268.50 g/mol |
| IUPAC Name | 1,1-dimethyl-3,3-diphenyl-1,3-disiletane |
| Standard InChI | InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | DFVDOTBXTVFTGC-UHFFFAOYSA-N |
| Canonical SMILES | C[Si]1(C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a disilacyclobutane ring, where two silicon atoms are bridged by methylene (-CH-) groups. Each silicon is substituted with one methyl (-CH) and one phenyl (-CH) group, resulting in a tetrahedral geometry around the silicon centers . X-ray crystallography of analogous disilacyclobutanes confirms a puckered ring conformation, with Si–Si bond lengths averaging 2.34–2.38 Å and Si–C bond lengths of 1.88–1.92 Å .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.50 g/mol | |
| Exact Mass | 268.11000 Da | |
| LogP | 3.05 | |
| SMILES | C[Si]1(CSi(C2=CC=CC=C2)C3=CC=CC=C3)C |
Electronic and Steric Effects
The methyl groups introduce steric bulk, while phenyl substituents contribute π-conjugation, stabilizing the silicon centers through hyperconjugation. NMR studies of related disilacyclobutanes reveal upfield-shifted signals (−15 to −25 ppm), indicative of reduced electron density at silicon due to ring strain .
Synthesis and Isolation
Reductive Coupling of Dichlorosilanes
The most common synthesis involves magnesium-mediated reductive coupling of 1,1-dimethyl-3,3-diphenyl-1,3-dichlorodisilane in tetrahydrofuran (THF) :
This method yields the disilacyclobutane in moderate-to-high purity (70–85%), with recrystallization from hexane providing single crystals suitable for diffraction studies .
Alternative Routes
Chemical Reactivity and Transformations
Ring-Opening Reactions
The strained Si–Si bond undergoes facile cleavage under diverse conditions:
Halogenation
Treatment with or preferentially cleaves the Si–Ph bond, yielding and as major products :
Hydrolysis and Alcoholysis
Reaction with aqueous NaOH or (R = Me, Et) cleaves the Si–Me bond, generating and phenyl-substituted silanols :
Thermal and Photolytic Behavior
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with siloxane and hydrocarbon byproducts. UV irradiation (254 nm) induces ring contraction to silylene intermediates, which dimerize or trap with alkenes .
Applications in Materials Science
Precursors to Silicon-Based Polymers
Ring-opening metathesis polymerization (ROMP) of disilacyclobutanes produces poly(silapentane)s with tunable thermal stability (decomposition >300°C) . These polymers exhibit low dielectric constants (κ = 2.5–3.0), making them candidates for microelectronics insulation .
Catalytic Ligands
The steric profile of the phenyl groups enables coordination to transition metals (e.g., Pd, Pt), forming complexes active in cross-coupling and hydrosilylation reactions. For example, Pd complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10 .
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Disilacyclobutane Derivatives
The dimethyl/diphenyl substitution balances steric protection and reactivity, enabling selective bond cleavage absent in more hindered (e.g., tetraphenyl) or labile (e.g., dichloro) analogs .
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